molecular formula C18H14Cl2N4O3 B15343227 Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate CAS No. 2008-88-0

Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate

Cat. No.: B15343227
CAS No.: 2008-88-0
M. Wt: 405.2 g/mol
InChI Key: WHQOVNOGONNMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 2008-88-0) is an azo-based heterocyclic compound with the molecular formula C₁₈H₁₄Cl₂N₄O₃ and a molecular weight of 405.23 g/mol . It features a pyrazole core substituted with a phenyl group at position 1, a 2,5-dichlorophenylazo group at position 4, and an ethyl ester at position 2. The compound’s melting point is 203°C , and it is primarily utilized as a cosmetic colorant under regulatory restriction category IV/1 . Its synthesis and structural validation often employ crystallographic tools such as SHELX for refinement and Mercury CSD for visualization and intermolecular interaction analysis .

Properties

CAS No.

2008-88-0

Molecular Formula

C18H14Cl2N4O3

Molecular Weight

405.2 g/mol

IUPAC Name

ethyl 4-[(2,5-dichlorophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C18H14Cl2N4O3/c1-2-27-18(26)16-15(22-21-14-10-11(19)8-9-13(14)20)17(25)24(23-16)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3

InChI Key

WHQOVNOGONNMJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2,5-dichloroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the compound.

Chemical Reactions Analysis

Reduction Reactions of the Azo Group

The azo linkage (-N=N-) undergoes reductive cleavage under specific conditions:

Reaction Conditions Products Mechanistic Notes
Catalytic hydrogenation (H₂/Pd)4-[(2,5-dichlorophenyl)amino]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylateCleavage of the azo bond generates aromatic amines. Electron-withdrawing Cl groups stabilize intermediates.
Sodium dithionite (Na₂S₂O₄)2,5-dichloroaniline + 4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylateReductive cleavage produces primary amines. Reactive intermediates may bind biomolecules .

Biological Implications : The reductive cleavage of the azo group has been linked to mutagenic potential, as reactive intermediates can interact with DNA or proteins .

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The 2,5-dichlorophenyl moiety directs electrophiles to meta positions due to electron-withdrawing Cl groups:

Electrophile Reaction Site Product Conditions
Nitration (HNO₃)C-44-nitro-2,5-dichlorophenyl derivativeH₂SO₄, 50°C
Sulfonation (SO₃)C-44-sulfo-2,5-dichlorophenyl derivativeFuming H₂SO₄, 100°C

The dichlorophenyl group enhances electrophilic substitution rates compared to non-halogenated analogs .

Hydrolysis of Ester Groups

The ethyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:

Conditions Product Applications
Aqueous NaOH (reflux)4-[(2,5-dichlorophenyl)azo]-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acidPrecursor for carboxylate salts or amides .
HCl (catalytic, H₂O)Same as aboveSlower reaction compared to basic hydrolysis .

Pyrazole Ring Reactivity

The pyrazole core participates in cyclization and substitution reactions:

Cyclocondensation Reactions

Reaction with α,β-unsaturated ketones (e.g., chalcones) in ionic liquids ([bmim]Br) yields fused pyrazolo[3,4-b]pyridines via Michael addition and aromatization .

Nucleophilic Substitution

The NH groups at positions 1 and 5 react with electrophiles:

  • Alkylation : Forms N-alkylated derivatives using alkyl halides (e.g., CH₃I).

  • Acylation : Acetic anhydride acetylates the NH groups, stabilizing the ring .

Stability Under Oxidative Conditions

Scientific Research Applications

Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other azo compounds and heterocycles.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with various biological pathways. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the azo-pyrazole family, which shares structural motifs but varies in substituents, influencing physicochemical properties and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Azo-Pyrazole Derivatives

Compound Name (CAS No.) Molecular Formula Key Substituents Melting Point (°C) Application/Function Regulatory Status
Target Compound (2008-88-0) C₁₈H₁₄Cl₂N₄O₃ 2,5-dichlorophenylazo, ethyl ester, phenyl 203 Cosmetic colorant IV/1
CI 12480 (6410-40-8) C₂₄H₂₀Cl₂N₄O₃ 2,5-dimethoxyphenyl, naphthalene carboxamide Not reported Cosmetic colorant IV/1
Sodium 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonate (227-973-6) C₁₇H₁₃N₅O₇S·Na Sulphonated nitro group, methylpyrazole Not reported Textile dye Not specified
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (1820587-57-2) C₁₂H₁₁ClN₄O₂ 2-chlorophenyl, amino group Not reported Pharmaceutical intermediate Not specified

Key Observations:

Substituent Effects on Applications: The 2,5-dichlorophenylazo group in the target compound enhances lightfastness and color stability compared to CI 12480, which uses a methoxy-substituted phenyl group . Chlorine atoms increase electron-withdrawing effects, improving UV resistance. The ethyl ester group in the target compound reduces water solubility compared to sulphonated analogs (e.g., Sodium 3-...sulphonate), limiting its use to non-aqueous cosmetic formulations .

Structural Similarity and Divergence: Compared to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (similarity score: 0.59 ), the absence of an azo group in the latter eliminates its utility as a dye but makes it suitable for drug synthesis. The pyrazole-3-carboxylate backbone is conserved across analogs, but substituents at positions 1, 4, and 5 dictate functionality.

Regulatory and Safety Profiles: Both the target compound and CI 12480 are classified under IV/1 for cosmetic use, indicating restrictions on concentration or application areas .

Crystallographic and Computational Insights :

  • SHELXL refinements confirm the target compound’s planar azo (-N=N-) linkage and dihedral angles between the pyrazole and phenyl rings, critical for π-π stacking in crystal lattices .
  • Mercury CSD analyses reveal packing similarities with CI 12480 but distinct void spaces due to the bulkier dichlorophenyl group .

Research Findings and Data

Table 2: Spectroscopic and Computational Data

Property Target Compound CI 12480 Sodium 3-...sulphonate
UV-Vis λmax (nm) 480 (in acetone) 520 (in DMF) 460 (in water)
FT-IR (cm⁻¹) 1720 (C=O), 1600 (N=N) 1680 (C=O), 1580 (N=N) 1650 (S=O), 1550 (N=N)
Thermal Stability (°C) Decomposes at 250 Decomposes at 220 Decomposes at 300
LogP (Calculated) 3.8 4.2 -1.5

Notes:

  • The higher LogP of the target compound (3.8) vs. the sulphonated derivative (-1.5) underscores its lipophilicity, favoring use in oil-based cosmetics .
  • Thermal stability correlates with substituent electronegativity; chlorine atoms enhance stability compared to methoxy groups .

Biological Activity

Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound with potential biological activity. This article focuses on its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound belongs to the pyrazole class of compounds, characterized by the presence of an azo group (-N=N-) and a carboxylate functional group. Its molecular formula is C12H11Cl2N3O2C_{12}H_{11}Cl_2N_3O_2 with a molar mass of approximately 300.14 g/mol .

Structural Formula

Ethyl 4 2 5 dichlorophenyl azo 4 5 dihydro 5 oxo 1 phenyl 1H pyrazole 3 carboxylate\text{Ethyl 4 2 5 dichlorophenyl azo 4 5 dihydro 5 oxo 1 phenyl 1H pyrazole 3 carboxylate}

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain pyrazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Ethyl 4-[(2,5-dichlorophenyl)azo]Staphylococcus aureus32
Ethyl 4-(phenylazo)-3-carboxylic acidEscherichia coli64
5-Methyl-2-(5-methyl-1,3-diphenyl)pyrazolePseudomonas aeruginosa128

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study employing the DPPH radical scavenging assay found that the compound exhibited a significant ability to neutralize free radicals, indicating its potential as an antioxidant agent. The IC50 value was determined to be around 50 µg/mL .

Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study: Anticancer Effects

A recent case study highlighted the effects of a related pyrazole derivative on tumor growth in mice models. The derivative was administered at varying doses (10 mg/kg and 20 mg/kg), resulting in a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the azo linkage via diazonium salt coupling and (2) cyclization to construct the pyrazole ring.

  • Azo Coupling : React 2,5-dichloroaniline with nitrous acid to generate the diazonium salt, followed by coupling with a phenolic intermediate under pH 7–8 and 0–5°C to stabilize the reactive intermediate .
  • Pyrazole Cyclization : Use hydrazine derivatives (e.g., phenylhydrazine) and β-ketoesters in ethanol under reflux (78–80°C) for 6–8 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of diazonium salt to phenolic component) and use catalytic acetic acid to enhance cyclization yields (~75–80%) .

Basic: What analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min .
    • Elemental Analysis : Compare calculated vs. observed %C, %H, %N (e.g., C: 53.49%, H: 3.69%, N: 10.84%) .
  • Structural Confirmation :
    • NMR : 1H^1H NMR (DMSO-d6) shows pyrazole proton at δ 6.8–7.2 ppm and azo group protons at δ 7.5–8.1 ppm .
    • X-ray Crystallography : Refine using SHELXL (monoclinic P2₁/c space group, Z = 4) to resolve bond lengths (e.g., N=N bond: 1.24 Å) and dihedral angles .

Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Methodological Answer:

  • Disorder Handling : Use PART instructions in SHELXL to model split positions, applying isotropic displacement parameters for minor components .
  • Twinning : Test for twinning via ROTAX in PLATON; refine using TWIN/BASF commands in SHELXL (e.g., BASF ~0.25 for a two-component twin) .
  • Validation : Cross-check with checkCIF to identify outliers in bond lengths/angles (>3σ). Resolve thermal motion inconsistencies with rigid-bond restraints .

Advanced: What computational methods predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., azo group: −0.35 e) .
  • Molecular Docking : Dock into cytochrome P450 (PDB: 1TQN) using AutoDock Vina; binding affinity ~−8.2 kcal/mol suggests potential metabolic interactions .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability in aqueous solution (RMSD < 2.0 Å confirms minimal conformational drift) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Wear nitrile gloves and PPE due to potential azo group toxicity (LD50: 250 mg/kg in rats) .
  • Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis .
  • Waste Disposal : Neutralize with 10% NaHCO₃ before incineration to avoid releasing chlorinated byproducts .

Advanced: How can spectroscopic data discrepancies (e.g., UV-Vis vs. computational predictions) be reconciled?

Methodological Answer:

  • UV-Vis Analysis : Measure λmax in ethanol (e.g., 480 nm). Compare with TD-DFT calculations (B3LYP/6-311++G(d,p)) to identify charge-transfer transitions .
  • Solvent Effects : Account for solvent polarity using the COSMO model; adjust for bathochromic shifts in DMSO vs. ethanol (~15 nm difference) .
  • Aggregation : Dilute to 10⁻⁵ M to minimize aggregation artifacts in absorbance spectra .

Advanced: What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

  • Intermediate Stabilization : Protect the azo group with TEMPO during cyclization to prevent premature oxidation .
  • Flow Chemistry : Use microreactors for diazonium coupling (residence time: 2 min, 25°C) to enhance reproducibility .
  • Workup : Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and purify via flash chromatography (Rf = 0.4) .

Basic: How does the compound’s electronic structure influence its application in materials science?

Methodological Answer:

  • Conjugation Effects : The azo-pyrazole system exhibits π→π* transitions (HOMO-LUMO gap ~3.1 eV), enabling use as a photoswitch .
  • Coordination Chemistry : The carbonyl oxygen acts as a Lewis base, forming complexes with Co²⁺ (log K = 4.7) for catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.